molecular formula C7H9NO4 B2356630 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione CAS No. 39974-68-0

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Cat. No.: B2356630
CAS No.: 39974-68-0
M. Wt: 171.152
InChI Key: DSFJJABYHBJIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is a research chemical with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol. This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is primarily used in scientific research due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 3,8-Dioxa-1-azaspiro[4Related compounds have been found to interact with delta opioid receptors .

Mode of Action

The mode of action of 3,8-Dioxa-1-azaspiro[4It’s suggested that related compounds may bind to the orthosteric site of their target receptors .

Biochemical Pathways

The specific biochemical pathways affected by 3,8-Dioxa-1-azaspiro[4Related compounds have been found to exhibit a slight bias towards g-protein signaling .

Pharmacokinetics

The ADME properties of 3,8-Dioxa-1-azaspiro[4Related compounds have been optimized for optimal pk/pd profile .

Result of Action

The molecular and cellular effects of 3,8-Dioxa-1-azaspiro[4Related compounds have shown anti-allodynic efficacy in a model of inflammatory pain .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3,8-Dioxa-1-azaspiro[4It’s known that certain environmental factors can influence the action of related compounds .

Preparation Methods

The synthesis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds such as:

    1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound includes an additional nitrogen atom in its structure, which can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific arrangement of atoms within the spirocyclic structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-5-7(8-6(10)12-5)1-3-11-4-2-7/h1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJJABYHBJIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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